Cas no 2763911-70-0 (Methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate)

Methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a methyl ester functionality. The Boc group provides stability under basic conditions and selective deprotection under acidic conditions, making it valuable in peptide synthesis and medicinal chemistry applications. The tetrahydroisoquinoline scaffold offers a versatile framework for constructing biologically active compounds, particularly in central nervous system (CNS) drug development. The methyl ester enhances solubility and facilitates further functionalization. This compound is particularly useful in multi-step organic syntheses where orthogonal protection strategies are required. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
Methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate structure
2763911-70-0 structure
Product name:Methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
CAS No:2763911-70-0
MF:C16H22N2O4
MW:306.356884479523
CID:6170749
PubChem ID:165984886

Methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
    • 2763911-70-0
    • EN300-37383153
    • Methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
    • Inchi: 1S/C16H22N2O4/c1-16(2,3)22-15(20)18-13-6-5-11(14(19)21-4)10-7-8-17-9-12(10)13/h5-6,17H,7-9H2,1-4H3,(H,18,20)
    • InChI Key: RDDCKBVBOBDNQI-UHFFFAOYSA-N
    • SMILES: O(C(NC1=CC=C(C(=O)OC)C2CCNCC=21)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 306.15795719g/mol
  • Monoisotopic Mass: 306.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.7Ų
  • XLogP3: 1.7

Methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37383153-0.25g
methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2763911-70-0 95.0%
0.25g
$920.0 2025-03-18
Enamine
EN300-37383153-1.0g
methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2763911-70-0 95.0%
1.0g
$999.0 2025-03-18
Enamine
EN300-37383153-0.1g
methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2763911-70-0 95.0%
0.1g
$879.0 2025-03-18
Enamine
EN300-37383153-0.5g
methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2763911-70-0 95.0%
0.5g
$959.0 2025-03-18
Enamine
EN300-37383153-0.05g
methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2763911-70-0 95.0%
0.05g
$839.0 2025-03-18
Enamine
EN300-37383153-2.5g
methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2763911-70-0 95.0%
2.5g
$1959.0 2025-03-18
Enamine
EN300-37383153-5.0g
methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2763911-70-0 95.0%
5.0g
$2900.0 2025-03-18
Enamine
EN300-37383153-10.0g
methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate
2763911-70-0 95.0%
10.0g
$4299.0 2025-03-18

Additional information on Methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate: A Comprehensive Overview

Methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate, with the CAS number 2763911-70-0, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which incorporates a tetrahydroisoquinoline backbone with a tert-butoxycarbonyl (Boc) protecting group and a methyl ester moiety. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

The tetrahydroisoquinoline framework is a well-known scaffold in medicinal chemistry due to its ability to modulate diverse biological targets. The Boc group, which is commonly used as a temporary protecting group for amines, plays a crucial role in controlling the reactivity of the amine during synthetic procedures. The methyl ester moiety further enhances the compound's versatility by providing an additional site for potential chemical modifications or bioconjugation.

Recent studies have highlighted the potential of this compound in drug discovery efforts. For instance, researchers have explored its role as a precursor for the synthesis of isoquinoline alkaloids, which are known for their antitumor and antimicrobial activities. The ease with which this compound can be modified to introduce additional functional groups has made it an attractive starting material for medicinal chemists.

In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. The use of the Boc group allows for precise control over the reaction conditions, ensuring high yields and purity. Moreover, the methyl ester can be readily converted into other forms, such as free carboxylic acids or other esters, depending on the desired application.

The pharmacological profile of this compound has also been investigated in recent years. Preclinical studies have demonstrated its ability to inhibit certain enzyme activities and modulate cellular signaling pathways. These findings suggest that it may have therapeutic potential in treating conditions such as inflammation, neurodegenerative diseases, and cancer.

From an analytical standpoint, this compound can be characterized using advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into its molecular structure and purity, ensuring that it meets the rigorous standards required for pharmaceutical applications.

In conclusion, Methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a versatile and valuable compound with significant implications in organic synthesis and drug discovery. Its unique structure and functional groups make it an ideal candidate for further research and development in the pursuit of novel therapeutic agents.

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